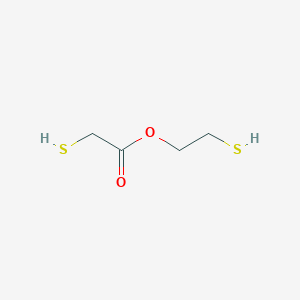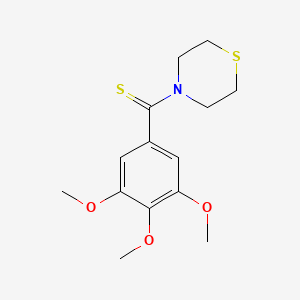![molecular formula C34H70O4 B14679999 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane CAS No. 37160-56-8](/img/structure/B14679999.png)
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple ethylhexoxy groups attached to a heptane backbone. It is primarily used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane involves multiple steps, starting with the preparation of the ethylhexoxy groups. These groups are typically synthesized through the reaction of 2-ethylhexanol with an appropriate alkylating agent under controlled conditions. The next step involves the attachment of these ethylhexoxy groups to the heptane backbone through a series of etherification reactions. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions can be precisely controlled. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethylhexoxy groups.
Scientific Research Applications
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane involves its interaction with molecular targets through its ethylhexoxy groups. These groups can form hydrogen bonds and van der Waals interactions with various substrates, facilitating its role as a solvent or stabilizer. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- **3-[1,2,2-Tris(2-ethylhexyl)oxy]ethoxymethyl]heptane
- 3-[1,2,2-Tris(2-methylhexoxy)ethoxymethyl]heptane
Uniqueness
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane is unique due to its specific arrangement of ethylhexoxy groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial applications.
Properties
CAS No. |
37160-56-8 |
|---|---|
Molecular Formula |
C34H70O4 |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
3-[1,2,2-tris(2-ethylhexoxy)ethoxymethyl]heptane |
InChI |
InChI=1S/C34H70O4/c1-9-17-21-29(13-5)25-35-33(36-26-30(14-6)22-18-10-2)34(37-27-31(15-7)23-19-11-3)38-28-32(16-8)24-20-12-4/h29-34H,9-28H2,1-8H3 |
InChI Key |
FGRIHUMOFWNLDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(C(OCC(CC)CCCC)OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


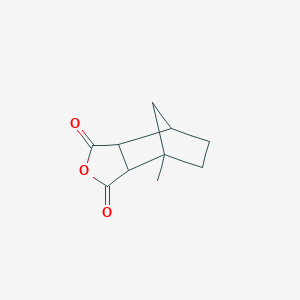
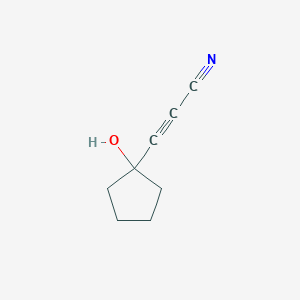
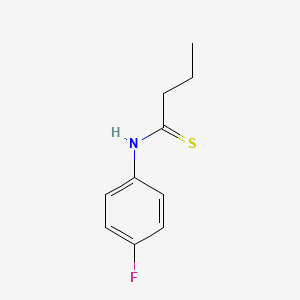
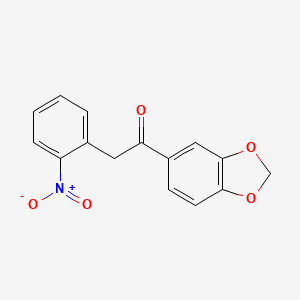
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)


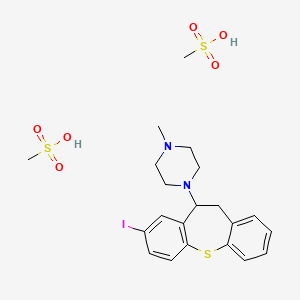
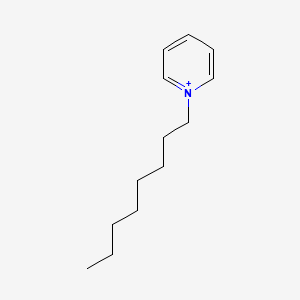

![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
